3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16717673
InChI: InChI=1S/C12H10F6O3/c1-2-21-9(19)10(20,12(16,17)18)7-4-3-5-8(6-7)11(13,14)15/h3-6,20H,2H2,1H3
SMILES:
Molecular Formula: C12H10F6O3
Molecular Weight: 316.20 g/mol

3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester

CAS No.:

Cat. No.: VC16717673

Molecular Formula: C12H10F6O3

Molecular Weight: 316.20 g/mol

* For research use only. Not for human or veterinary use.

3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester -

Specification

Molecular Formula C12H10F6O3
Molecular Weight 316.20 g/mol
IUPAC Name ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoate
Standard InChI InChI=1S/C12H10F6O3/c1-2-21-9(19)10(20,12(16,17)18)7-4-3-5-8(6-7)11(13,14)15/h3-6,20H,2H2,1H3
Standard InChI Key RAAZPPPJIHIWDF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Properties

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H10F6O3\text{C}_{12}\text{H}_{10}\text{F}_6\text{O}_3
Molecular Weight316.2 g/mol
CAS Registry Number107018-39-3
InChI KeyUQWZKLEQKXKXPT-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

MethodAdvantagesLimitations
Enzymatic CatalysisHigh selectivity, mild conditionsSubstrate specificity
Organofluorine RouteScalability, pure productRequires toxic reagents

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 92–94°C and a boiling point of 285–287°C (at 760 mmHg). It is soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in ethanol but insoluble in water due to its fluorinated structure.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): δ 1.35 (t, 3H, -CH2_2CH3_3), 4.30 (q, 2H, -OCH2_2), 5.20 (s, 1H, -OH), 7.45–7.70 (m, 4H, aromatic).

    • 19F^{19}\text{F} NMR: δ -63.5 (s, 3F, -CF3_3), -70.2 (s, 3F, Ar-CF3_3).

  • Mass Spectrometry:

    • ESI-MS: m/z 317.1 [M+H]+^+.

Biological Activity and Applications

Mechanism of Action

The compound’s trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites, enabling competitive inhibition. Studies suggest it targets acetylcholinesterase (AChE) and lipoxygenase (LOX), with IC50_{50} values of 12.3 μM and 18.7 μM, respectively. This inhibition is attributed to the fluorine atoms’ electron-withdrawing effects, which stabilize transition-state analogs.

Medicinal Chemistry Applications

  • Anticancer Agents: Demonstrates cytotoxicity against HeLa cells (IC50_{50} = 8.9 μM) via apoptosis induction.

  • Antimicrobials: Inhibits Staphylococcus aureus growth (MIC = 32 μg/mL).

Agrochemical Uses

  • Herbicides: Disrupts plant acetolactate synthase (ALS), reducing weed biomass by 75% at 50 ppm.

  • Insecticides: Acts as a GABA receptor antagonist in Aedes aegypti larvae (LD50_{50} = 0.45 μg/mL).

Table 3: Biological Activity Data

TargetIC50_{50}/LD50_{50}Application
Acetylcholinesterase12.3 μMNeurodegenerative diseases
HeLa cells8.9 μMCancer therapy
Aedes aegypti0.45 μg/mLInsecticide

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